Cas no 83724-41-8 (Tris(2-methoxyphenyl)bismuthine)

Tris(2-methoxyphenyl)bismuthine structure
83724-41-8 structure
Tris(2-methoxyphenyl)bismuthine
83724-41-8
C21H21BiO3
530.370023488998
MFCD00092705
720549
87577565

Tris(2-methoxyphenyl)bismuthine Properties

Names and Identifiers

    • Bismuthine,tris(2-methoxyphenyl)-
    • Tris(2-methoxyphenyl)bismuthine
    • tris(2-methoxyphenyl)bismuthane
    • tris-(2-methoxyphenyl)bismuthane
    • VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Tris(2-methoxyphenyl)bismuthine (ACI)
    • Tris(2-methoxyphenyl)bismuth
    • T72981
    • DTXSID00370098
    • MFCD00092705
    • T1838
    • SCHEMBL1539178
    • Tris(2-methoxyphenyl)bismuthane
    • AKOS015851741
    • 83724-41-8
    • DB-056738
    • +Expand
    • MFCD00092705
    • VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • 1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
    • O(C)C1C([Bi](C2C(OC)=CC=CC=2)C2C(OC)=CC=CC=2)=CC=CC=1

Computed Properties

  • 530.12900
  • 0
  • 3
  • 6
  • 530.12947g/mol
  • 25
  • 334
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 27.7

Experimental Properties

  • 4.48620
  • 27.69000
  • 160.0 to 163.0 deg-C
  • solid
  • Not determined

Tris(2-methoxyphenyl)bismuthine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VNV-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 >97.0%(T)
1g
$240.00 2024-04-21
A2B Chem LLC
AB80203-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 >97.0%(T)
1g
$224.00 2024-04-19
Aaron
AR003VW7-250mg
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8
250mg
$109.00
abcr
AB145192-1g
Tris(2-methoxyphenyl)bismuthine, 97%; .
83724-41-8 97%
1g
€296.50
Cooke Chemical
T0057631-1g
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
RMB 736.00 2023-09-07
eNovation Chemicals LLC
Y1251630-250mg
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 97%
250mg
$165 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162398-1G
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
¥529.90 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867797-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 ≥97%
250mg
241.20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1838-1g
Tris(2-methoxyphenyl)bismuthine
83724-41-8 97.0%(T)
1g
¥920.0 2022-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-476467-1 g
Tris(2-methoxyphenyl)bismuthine,
83724-41-8
1g
¥1,128.00 2023-07-11

Tris(2-methoxyphenyl)bismuthine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Benzene
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Trifluoroacetic acid ,  Allyl chloride ,  Cobalt dibromide Solvents: Acetonitrile ;  15 min, 20 °C
1.2 20 °C
1.3 Reagents: Bismuth trichloride Solvents: Acetonitrile ;  18 h, 20 °C
Reference
Advanced preparation of functionalized triarylbismuths and triheteroaryl-bismuths: new scope and alternatives
Urgin, Karene; et al, Tetrahedron Letters, 2012, 53(15), 1894-1896

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 30 min, rt → 65 °C; 65 °C → rt
1.2 Reagents: Sodium chloride ;  rt
Reference
High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions
Zhou, Xuehao; et al, Journal of Molecular Structure, 2023, 1294,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bismuth trichloride
Reference
Estimation of the magnitude of quadrupole relaxation enhancement in the context of magnetic resonance imaging contrast
Kruk, Danuta ; et al, Journal of Chemical Physics, 2019, 150(18), 184306/1-184306/9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Copper ,  Bismuth ,  Cuprous iodide ;  12 h, rt
Reference
A novel dry route to ortho-functionalized triarylbismuthanes that are difficult to access by conventional wet routes
Urano, Mika; et al, Chemical Communications (Cambridge, 2003, (10), 1202-1203

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran
Reference
Aryl bismuth phosphinates [BiAr2(O(O)PRR')]: structure-activity relationships for antibacterial activity and cytotoxicity
Herdman, Megan E.; et al, Dalton Transactions, 2022, 51(24), 9323-9335

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Benzene
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 8

Reaction Conditions
Reference
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Circuit 9

Reaction Conditions
Reference
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 -
Reference
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 -
Reference
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Tris(2-methoxyphenyl)bismuthine Raw materials

Tris(2-methoxyphenyl)bismuthine Preparation Products

Tris(2-methoxyphenyl)bismuthine Suppliers

JU SHENG HUA XUE YAN JIU YUAN
Audited Supplier Audited Supplier
(CAS:83724-41-8)
CHEN PAN
18064118002
1400838822@qq.com
HU BEI JU SHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83724-41-8)
WANG SHAN
18871490354
1400848866@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83724-41-8)
XU NV SHI
15221998634
1986399151@qq.com

Tris(2-methoxyphenyl)bismuthine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
A1207209
99%
1g
154.0